Cyclopentane, 1,1-diethyl-

Description

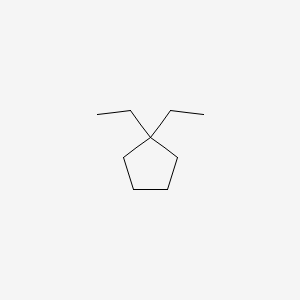

This structural arrangement confers unique steric and electronic properties, distinguishing it from other alkyl-substituted cyclopentanes.

Properties

CAS No. |

2721-38-2 |

|---|---|

Molecular Formula |

C9H18 |

Molecular Weight |

126.24 g/mol |

IUPAC Name |

1,1-diethylcyclopentane |

InChI |

InChI=1S/C9H18/c1-3-9(4-2)7-5-6-8-9/h3-8H2,1-2H3 |

InChI Key |

DPGQSDLGKGLNHC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCC1)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentane, 1,1-diethyl- can be synthesized through several methods. One common method involves the alkylation of cyclopentane with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, cyclopentane, 1,1-diethyl- can be produced through catalytic hydrogenation of cyclopentadiene derivatives. This process involves the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane, 1,1-diethyl- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert cyclopentane, 1,1-diethyl- to more saturated hydrocarbons using hydrogen gas and metal catalysts.

Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using halogens like chlorine or bromine in the presence of light or a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Chlorine (Cl2), bromine (Br2), light or catalysts

Major Products Formed

Oxidation: Alcohols, ketones, carboxylic acids

Reduction: Saturated hydrocarbons

Substitution: Halogenated cyclopentane derivatives

Scientific Research Applications

Cyclopentane, 1,1-diethyl- has several applications in scientific research:

Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of other cyclopentane derivatives.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of cyclopentane, 1,1-diethyl- depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural and Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number |

|---|---|---|---|---|

| Cyclopentane, 1,1-diethyl- | C₉H₁₈ | 126.24 | Two ethyl groups (C1) | Not explicitly listed |

| 1,1-Dimethylcyclopentane | C₇H₁₄ | 98.19 | Two methyl groups (C1) | 1638-26-2 |

| 1-Ethyl-1-methylcyclopentane | C₈H₁₆ | 112.21 | Ethyl + methyl (C1) | 16747-50-5 |

| Cyclopentane | C₅H₁₀ | 70.13 | None | 287-92-3 |

Key Observations :

- Increasing substituent size (methyl → ethyl) raises molecular weight and steric bulk. The diethyl derivative has the highest molecular weight (126.24 g/mol), leading to greater van der Waals interactions compared to dimethyl (98.19 g/mol) or ethyl-methyl (112.21 g/mol) analogs .

Thermodynamic and Physical Properties

Boiling Points and Volatility

| Compound | Boiling Point (K) | Retention Index (OV-101 Column) |

|---|---|---|

| 1,1-Dimethylcyclopentane | 360.9 ± 0.7 | 673–679 (OV-101, 50–80°C) |

| Cyclopentane | 322.4 | 669 (SE-54, 60°C) |

| 1-Ethyl-1-methylcyclopentane | Not provided | 7263 (predicted) |

Key Observations :

- 1,1-Dimethylcyclopentane has a boiling point of 360.9 K, higher than unsubstituted cyclopentane (322.4 K) due to increased molecular weight and surface area .

- The diethyl analog is expected to have a higher boiling point (>360 K) than dimethylcyclopentane, as ethyl groups (C₂H₅) are bulkier and more polarizable than methyl groups (CH₃). Retention indices on non-polar columns (e.g., OV-101) correlate with boiling points; diethyl derivatives likely exhibit higher retention times than dimethyl analogs .

Enthalpy of Vaporization (ΔvapH)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.